molecular formula C14H14F2N2 B13669989 1,2-Bis(3-fluorophenyl)-1,2-ethanediamine

1,2-Bis(3-fluorophenyl)-1,2-ethanediamine

Cat. No.: B13669989
M. Wt: 248.27 g/mol
InChI Key: QMIJYVGZCWHVSW-UHFFFAOYSA-N
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Description

1,2-Bis(3-fluorophenyl)-1,2-ethanediamine is an organic compound characterized by the presence of two fluorophenyl groups attached to an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-fluorophenyl)-1,2-ethanediamine typically involves the reaction of 3-fluorobenzaldehyde with ethylenediamine under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired diamine compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-fluorophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated diamines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1,2-Bis(3-fluorophenyl)-1,2-ethanediamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-fluorophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with its targets, potentially leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-fluorophenyl)-1,2-ethanediamine
  • 1,2-Bis(3-chlorophenyl)-1,2-ethanediamine
  • 1,2-Bis(3-bromophenyl)-1,2-ethanediamine

Uniqueness

1,2-Bis(3-fluorophenyl)-1,2-ethanediamine is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties can enhance the compound’s reactivity and binding affinity, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C14H14F2N2

Molecular Weight

248.27 g/mol

IUPAC Name

1,2-bis(3-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C14H14F2N2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14H,17-18H2

InChI Key

QMIJYVGZCWHVSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(C2=CC(=CC=C2)F)N)N

Origin of Product

United States

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